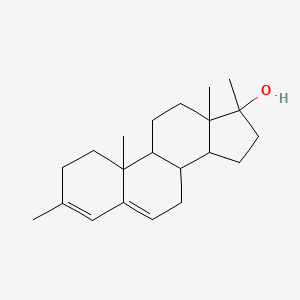

3,17-Dimethylandrosta-3,5-dien-17-ol

Description

3,17-Dimethylandrosta-3,5-dien-17-ol is a synthetic steroid derivative based on the androstane core structure. Its molecular framework includes a 3,5-diene system and methyl substitutions at positions 3 and 15. Steroidal modifications at C3 and C17 are critical for modulating receptor binding affinity, metabolic stability, and biological activity, particularly in hormonal and anticancer research .

Properties

CAS No. |

60397-49-1 |

|---|---|

Molecular Formula |

C21H32O |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

3,10,13,17-tetramethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H32O/c1-14-7-10-19(2)15(13-14)5-6-16-17(19)8-11-20(3)18(16)9-12-21(20,4)22/h5,13,16-18,22H,6-12H2,1-4H3 |

InChI Key |

LUFNYAAJWNEPOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17-Dimethylandrosta-3,5-dien-17-ol typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:

Hydroxylation: Introduction of hydroxyl groups at specific positions.

Methylation: Addition of methyl groups to the steroid backbone.

Cyclization: Formation of the characteristic ring structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,17-Dimethylandrosta-3,5-dien-17-ol can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or ketones to alcohols.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3,17-Dimethylandrosta-3,5-dien-17-ol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.

Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 3,17-Dimethylandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Substituent Effects on Activity :

- Methoxy and propyl groups in (17β)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol enhance selectivity for estrogen receptor β (ERβ), making it potent in breast cancer research .

- Methyl groups at C17 (as in 17α-Methyl-5α-androstan-17β-ol) increase metabolic stability and anabolic effects .

- Hydroxyl groups (e.g., 5-Androstenediol) favor neuroprotection but reduce receptor selectivity compared to alkyl or alkoxy substitutions .

- In contrast, saturated analogs like 17α-Methyl-5α-androstan-17β-ol exhibit stronger androgenic effects due to rigid conformations .

Anticancer Activity

- (17β)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol :

- Demonstrates potent antiproliferative activity in MCF-7 breast cancer cells (IC₅₀ = 69 nM) via ERβ-mediated apoptosis and G2/M cell cycle arrest .

- Comparative data (Table 1, ):

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

- 3-Ethoxyandrosta-3,5-dien-17β-ol: Limited data suggest moderate activity against hormone-dependent cancers, but ERβ selectivity is lower than methoxy analogs .

Hormonal Modulation

- 3,17-Dimethylandrosta-3,5-dien-17-ol (hypothesized) :

Methyl groups may reduce polarity, enhancing membrane permeability and interaction with intracellular hormone receptors. - 5-Androstenediol : Acts as an estrogen precursor, but dual hydroxyl groups limit its therapeutic use due to rapid metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.